3-(dimethylamino)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)benzamide is a synthetic compound designed for research purposes. It is classified as a substituted benzamide derivative and has been studied in the context of its activity as a G-protein-coupled receptor 52 (GPR52) agonist. []
3-(dimethylamino)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)benzamide is a potent and orally available agonist of the orphan G-protein-coupled receptor 52 (GPR52). [] It exerts its effects by binding to GPR52, which leads to the activation of the Gs signaling pathway and the subsequent accumulation of intracellular cAMP. []
Research indicates that 3-(dimethylamino)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)benzamide, by activating GPR52, can inhibit dopamine D2 receptor signaling while activating dopamine D1/N-methyl-d-aspartate receptors. [] This suggests a potential application for this compound in the development of novel antipsychotic therapies. [] For example, in one study, this compound was found to significantly suppress methamphetamine-induced hyperactivity in mice following oral administration. []
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1